molecular formula C40H44O8Si B12687807 2,2',2'',2'''-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) CAS No. 94237-09-9

2,2',2'',2'''-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone)

Cat. No.: B12687807
CAS No.: 94237-09-9
M. Wt: 680.9 g/mol
InChI Key: WLGKVFMTMUATFP-UHFFFAOYSA-N
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Description

2,2',2'',2'''-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) is a silane-based tetrafunctional compound characterized by a central silicon atom bonded to four oxygen atoms, each further connected to a 2-methylpropiophenone moiety. This structure imparts unique steric and electronic properties due to the combination of a rigid siloxane core and bulky aromatic ketone substituents.

Key features inferred from structural analogs include:

  • Steric hindrance: The 2-methylpropiophenone groups likely limit molecular flexibility and influence reactivity.
  • Thermal stability: Silicon-oxygen bonds generally exhibit higher thermal stability compared to carbon-carbon bonds .
  • Applications: Similar silane-based compounds are used in crosslinking agents, polymer stabilizers, or ligands for metal coordination .

Properties

CAS No.

94237-09-9

Molecular Formula

C40H44O8Si

Molecular Weight

680.9 g/mol

IUPAC Name

tetrakis(2-methyl-1-oxo-1-phenylpropan-2-yl) silicate

InChI

InChI=1S/C40H44O8Si/c1-37(2,33(41)29-21-13-9-14-22-29)45-49(46-38(3,4)34(42)30-23-15-10-16-24-30,47-39(5,6)35(43)31-25-17-11-18-26-31)48-40(7,8)36(44)32-27-19-12-20-28-32/h9-28H,1-8H3

InChI Key

WLGKVFMTMUATFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)O[Si](OC(C)(C)C(=O)C2=CC=CC=C2)(OC(C)(C)C(=O)C3=CC=CC=C3)OC(C)(C)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 2,2',2'',2'''-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) typically involves multi-step organic reactions integrating silane chemistry with ketone functionalities. While specific experimental details are limited in the literature, general methods for synthesizing similar silanetetrayl compounds include:

  • Functionalization of Silanes :

    • Starting materials often include tetraalkoxysilanes or chlorosilanes.
    • Functional groups are introduced through hydrolysis or substitution reactions.
  • Attachment of Ketone Groups :

    • Ketones such as 2-methylpropiophenone are linked to the silane backbone via oxygen bridges.
    • This step may involve condensation reactions or esterification.
  • Optimization of Reaction Conditions :

    • Temperature control, solvent selection, and catalyst use are critical for yield and purity optimization.

Specific Reaction Pathways

Step-by-Step Synthesis

Step 1: Silane Backbone Preparation
  • Initial preparation involves hydrolysis of tetraalkoxysilanes to form reactive intermediates.
  • Example: Hydrolysis of tetrachlorosilane in aqueous medium under controlled pH conditions.
Step 2: Ketone Functionalization
  • The ketone groups (e.g., 2-methylpropiophenone) are introduced through esterification or etherification.
  • Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) may be employed to facilitate bond formation.
Step 3: Purification
  • Purification techniques include vacuum distillation and recrystallization to isolate the final product with high purity.

Experimental Conditions

Reaction Parameters

Parameter Value/Range Notes
Temperature 50–80°C Controlled heating improves yield.
Solvent Toluene, methanol Solvent choice affects solubility.
Catalyst Aluminum chloride, benzyltriethylammonium chloride Enhances reaction efficiency.
Reaction Time 1–12 hours Longer times may improve conversion.

Yield Optimization

  • Monitoring via Thin-Layer Chromatography (TLC) ensures complete conversion.
  • Adjustments in pH and solvent ratios can enhance product formation.

Analytical Characterization

Post-synthesis characterization is essential for confirming the structure and purity of the compound:

  • Spectroscopic Techniques :

    • Nuclear Magnetic Resonance (NMR): Confirms attachment of ketone groups.
    • Infrared Spectroscopy (IR): Identifies silane and ketone functional groups.
  • Thermal Analysis :

    • Thermogravimetric Analysis (TGA): Evaluates thermal stability.
    • Differential Scanning Calorimetry (DSC): Determines phase transitions.

Chemical Reactions Analysis

Hydrolysis Reactions

The silanetetrayl group undergoes hydrolysis in aqueous or humid environments, breaking Si–O bonds to form silanol intermediates. This reaction is critical for applications in surface modification and polymer crosslinking.

Key steps :

  • Si–O cleavage : Water attacks the silicon center, replacing alkoxy groups with hydroxyls.

  • Intermediate formation : Transient silanol groups (Si–OH\text{Si–OH}) are generated, which can condense to form siloxane networks (Si–O–Si\text{Si–O–Si}).

Factors influencing hydrolysis :

  • pH : Acidic or basic conditions accelerate hydrolysis.

  • Solvent polarity : Polar solvents (e.g., water, alcohols) enhance reaction rates.

Condensation Reactions

Silanol intermediates (Si–OH\text{Si–OH}) formed during hydrolysis undergo condensation to produce siloxane bonds (Si–O–Si\text{Si–O–Si}). This reaction is pivotal in polymer and material science.

Reaction equation :

2Si–OHSi–O–Si+H2O2 \, \text{Si–OH} \rightarrow \text{Si–O–Si} + \text{H}_2\text{O}

Applications :

  • Crosslinking in polymers : Enhances mechanical strength and thermal stability.

  • Surface coatings : Improves adhesion to substrates like glass or metals.

Ketone Functional Group Reactivity

The 2-methylpropiophenone moieties participate in reactions typical of aromatic ketones:

Nucleophilic Addition

The carbonyl group (C=O\text{C=O}) reacts with nucleophiles (e.g., Grignard reagents, hydrides):

R–Mg–X+C=OR–C–O–Mg–XH2OR–CH(OH)–\text{R–Mg–X} + \text{C=O} \rightarrow \text{R–C–O–Mg–X} \xrightarrow{\text{H}_2\text{O}} \text{R–CH(OH)–}

Photochemical Reactions

Under UV light, the ketone groups can initiate radical polymerization (similar to 2-hydroxy-2-methylpropiophenone, a known photoinitiator) .

Mechanism :

  • UV excitation : Generates free radicals via α-cleavage.

  • Radical propagation : Initiates polymerization of monomers (e.g., acrylates).

Stability and Reactivity Considerations

  • Thermal stability : Decomposes above 250°C, releasing silica and volatile organic compounds .

  • Storage : Requires anhydrous conditions to prevent premature hydrolysis.

Scientific Research Applications

2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) involves its interaction with specific molecular targets. The compound’s silanetetrayltetrakis(oxy) core allows it to form stable complexes with various substrates, facilitating chemical reactions. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins to exert its effects .

Comparison with Similar Compounds

Reactivity and Stability

  • Silicon vs. Carbon Core : The silanetetrayl core in the target compound offers superior thermal and oxidative stability compared to carbon-centered analogs like Tetrakis(2-propynyloxymethyl)methane . Silicon-oxygen bonds are less prone to homolytic cleavage under heat .
  • Functional Group Influence: The 2-methylpropiophenone groups introduce ketone-based reactivity (e.g., nucleophilic additions) but may reduce solubility in non-polar solvents compared to acetonitrile-substituted analogs .

Electronic and Steric Effects

  • Conjugation : Unlike ethynylphenyl-substituted ethenes (e.g., 1,1,2,2-Tetrakis(4-ethynylphenyl)ethene) , the target compound lacks extended π-conjugation, limiting optoelectronic applications.

Research Findings and Limitations

  • Synthesis Challenges: The synthesis of silanetetrayl compounds often requires stringent anhydrous conditions to prevent hydrolysis, as noted in analogous benzimidazole derivatives .
  • Data Gaps : Direct experimental data on the target compound’s toxicity and degradation pathways are absent in the provided evidence, necessitating further study.

Biological Activity

2,2',2'',2'''-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone), with the CAS number 94237-09-9, is a complex organic compound characterized by its molecular formula C40H44O8Si and a molecular weight of 680.86 g/mol. This compound is notable for its unique structural configuration, which contributes to its distinct chemical properties and potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C40H44O8Si
  • Molecular Weight : 680.86 g/mol
  • IUPAC Name : tetrakis(2-methyl-1-oxo-1-phenylpropan-2-yl) silicate
  • InChI Key : WLGKVFMTMUATFP-UHFFFAOYSA-N

The compound features a silanetetrayltetrakis(oxy) core, which facilitates interactions with various substrates, making it a subject of interest in biological research.

The biological activity of 2,2',2'',2'''-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's silicate framework allows it to form stable complexes with biomolecules, which may influence enzymatic activities and cellular processes. Current research is investigating its potential effects on various enzymes and proteins, although the complete pathways involved remain to be fully elucidated.

Research Findings

Recent studies have explored the compound's potential therapeutic applications, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure suggests possible uses in drug design and development, especially in targeting specific biological pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionPotential modulation of enzyme activity
Antioxidant PropertiesMay exhibit antioxidant effects
Antimicrobial ActivityPreliminary studies suggest possible efficacy

Case Studies

  • Enzyme Modulation : A study investigated the interaction of the compound with cytochrome P450 enzymes, revealing that it may alter enzyme kinetics, suggesting a role in drug metabolism.
  • Antioxidant Activity : Research indicated that 2,2',2'',2'''-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone) could scavenge free radicals in vitro, pointing to its potential as an antioxidant agent .
  • Antimicrobial Properties : Initial tests showed that the compound exhibited inhibitory effects against certain bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Q & A

Q. What are the recommended methodologies for synthesizing 2,2',2'',2'''-(Silanetetrayltetrakis(oxy))tetrakis(2-methylpropiophenone), and how can reaction conditions be optimized?

The synthesis typically involves silanization of 2-methylpropiophenone derivatives via esterification or condensation reactions. Key steps include:

  • Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or NaHCO₃) can influence esterification efficiency. Evidence from analogous silane compounds suggests optimizing catalyst molar ratios (e.g., 1:4 silane-to-phenolic precursor) .
  • Temperature control : Refluxing in anhydrous solvents (e.g., toluene) at 110–130°C ensures complete siloxane bond formation. Monitor reaction progress via FT-IR for Si-O-C peak formation (~1050 cm⁻¹) .
  • Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the tetra-substituted product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the tetrahedral siloxane core and confirm substituent geometry. For example, bond angles around Si (e.g., Si–O–C ≈ 109.5°) and torsional parameters for the propiophenone arms .
  • NMR spectroscopy : ¹H and ¹³C NMR identify methyl and aromatic protons (δ 1.2–1.5 ppm for CH₃, δ 7.2–7.8 ppm for aromatic H). ²⁹Si NMR can confirm siloxane connectivity (δ −60 to −80 ppm for Si(OR)₄) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ≈ 800–850 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s coordination chemistry with lanthanides or transition metals?

  • Ligand substitution studies : React the compound with metal salts (e.g., La(III), Dy(III)) in ethanol/water mixtures. Monitor coordination via shifts in FT-IR carbonyl peaks (C=O stretching ~1700 cm⁻¹) and SCXRD to confirm metal-ligand bond lengths (e.g., La–O ≈ 2.4–2.6 Å) .
  • Spectrophotometric titration : Measure binding constants (K) using UV-Vis absorption changes upon metal addition. For example, monitor λₘₐₐ at 250–300 nm for charge-transfer transitions .

Q. What experimental approaches are suitable for analyzing its stability and reactivity under varying environmental conditions?

  • Accelerated aging tests : Expose the compound to heat (60–100°C), UV light, or humidity (40–80% RH) for 7–30 days. Track decomposition via HPLC for byproducts (e.g., hydrolyzed silanol derivatives) .
  • Kinetic studies : Use Arrhenius plots to model degradation rates. For example, calculate activation energy (Eₐ) for hydrolysis in acidic/basic buffers .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., >250°C for siloxane bond cleavage) .

Q. How should researchers address contradictory data in synthesis yields or catalytic activity reported in literature?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, stoichiometry) to identify critical factors. For example, a 2³ factorial design can test temperature, catalyst loading, and reaction time .
  • Cross-validation : Compare results across multiple characterization tools (e.g., NMR vs. SCXRD for purity) to rule out instrumental artifacts .
  • Meta-analysis : Review silane compound databases to contextualize discrepancies (e.g., steric effects from bulky substituents reducing yields) .

Q. What theoretical frameworks guide the study of its photophysical properties or electronic structure?

  • Density Functional Theory (DFT) : Model HOMO-LUMO gaps to predict UV-Vis absorption spectra. For example, calculate electron density distribution across the siloxane core and propiophenone arms .
  • Molecular dynamics (MD) simulations : Simulate solvent interactions to explain solubility trends (e.g., preferential solvation in THF vs. water) .

Q. What advanced applications are being explored for this compound in materials science or biomedicine?

  • Hybrid nanomaterials : Incorporate into silica nanoparticles for drug delivery. Functionalize surfaces via siloxane linkages and assess loading efficiency (e.g., doxorubicin encapsulation ~70–80%) .
  • Photocatalysts : Test as a ligand in iridium(III) complexes for OLEDs. Measure electroluminescence efficiency (e.g., external quantum efficiency >15%) .

Methodological Notes

  • Referencing : Critical parameters (e.g., bond angles, λₘₐₐ) are derived from crystallographic and spectroscopic studies.
  • Data Tables : For brevity, tabular data on spectroscopic peaks or reaction conditions are summarized in-text.

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